Cas no 2137792-97-1 (Furan, 2-(iodomethyl)-4-methyl-)

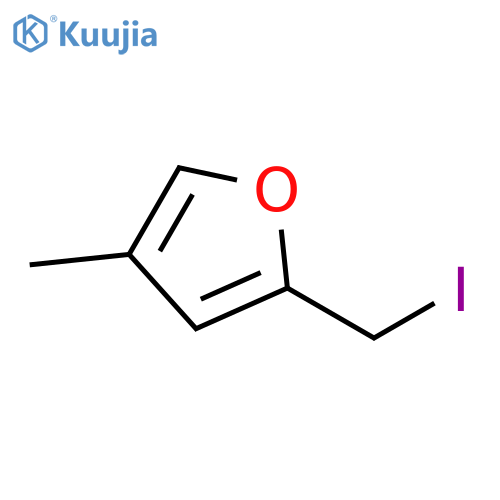

2137792-97-1 structure

商品名:Furan, 2-(iodomethyl)-4-methyl-

CAS番号:2137792-97-1

MF:C6H7IO

メガワット:222.023654222488

CID:5264087

Furan, 2-(iodomethyl)-4-methyl- 化学的及び物理的性質

名前と識別子

-

- Furan, 2-(iodomethyl)-4-methyl-

-

- インチ: 1S/C6H7IO/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3

- InChIKey: DJXMKGNUNVZOPO-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C)C=C1CI

Furan, 2-(iodomethyl)-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-643572-0.25g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 0.25g |

$1300.0 | 2023-03-05 | ||

| Enamine | EN300-643572-1.0g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-643572-0.05g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 0.05g |

$1188.0 | 2023-03-05 | ||

| Enamine | EN300-643572-0.1g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 0.1g |

$1244.0 | 2023-03-05 | ||

| Enamine | EN300-643572-5.0g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 5.0g |

$4102.0 | 2023-03-05 | ||

| Enamine | EN300-643572-10.0g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 10.0g |

$6082.0 | 2023-03-05 | ||

| Enamine | EN300-643572-0.5g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 0.5g |

$1357.0 | 2023-03-05 | ||

| Enamine | EN300-643572-2.5g |

2-(iodomethyl)-4-methylfuran |

2137792-97-1 | 2.5g |

$2771.0 | 2023-03-05 |

Furan, 2-(iodomethyl)-4-methyl- 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2137792-97-1 (Furan, 2-(iodomethyl)-4-methyl-) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量